Neophellamuretin
Overview
Description
Neophellamuretin is a naturally occurring flavonoid, a class of compounds known for their antioxidant, anti-inflammatory, and potential therapeutic properties. It is primarily extracted from plants, particularly from the roots of Desmodium caudatum. This compound has garnered attention in scientific research due to its promising biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neophellamuretin can be synthesized through various organic synthesis methods, including the prenylation of flavonoids. The reaction typically involves the use of prenyltransferases to add prenyl groups to the flavonoid structure. Reaction conditions often require specific catalysts and solvents to facilitate the prenylation process.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale extraction and purification processes from plant sources. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Neophellamuretin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed to introduce different functional groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with unique biological properties.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Neophellamuretin exhibits antifungal properties, inhibiting the growth of pathogens such as Trichophyton species.
Medicine: Its antioxidant and anti-inflammatory properties make it a candidate for developing therapeutic agents for conditions such as arthritis and cardiovascular diseases.
Industry: this compound is used in the cosmetic industry for its skin-protective properties.
Mechanism of Action
Neophellamuretin is compared with other similar flavonoids such as quercetin, kaempferol, and myricetin. While these compounds share similar structural features and biological activities, this compound is unique in its prenylated structure, which enhances its bioavailability and potency.
Comparison with Similar Compounds
Quercetin
Kaempferol
Myricetin
Genistein
Naringenin
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Properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-10(2)3-8-13-14(22)9-15(23)16-17(24)18(25)19(26-20(13)16)11-4-6-12(21)7-5-11/h3-7,9,18-19,21-23,25H,8H2,1-2H3/t18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWPEUJWMOPJDG-RBUKOAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=CC=C(C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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